An In-depth Technical Guide to the Chemical Synthesis and Purification of 3,3'-Iminodipropionitrile
An In-depth Technical Guide to the Chemical Synthesis and Purification of 3,3'-Iminodipropionitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of 3,3'-Iminodipropionitrile (IDPN), a crucial intermediate in various chemical syntheses. This document details the core methodologies, experimental protocols, and data-driven insights to facilitate its production in a laboratory or industrial setting.
Introduction
3,3'-Iminodipropionitrile, also known as bis(2-cyanoethyl)amine, is a colorless to light yellow liquid with the chemical formula HN(CH₂CH₂CN)₂.[1] It serves as a valuable precursor in the synthesis of various organic compounds, including chelating agents, corrosion inhibitors, and pharmaceuticals. This guide will focus on its primary synthesis route, the cyanoethylation of ammonia (B1221849) with acrylonitrile (B1666552), and subsequent purification methods to achieve high-purity IDPN suitable for research and development applications.
Chemical Synthesis of 3,3'-Iminodipropionitrile
The most common and industrially viable method for the synthesis of 3,3'-Iminodipropionitrile is the Michael addition of ammonia to acrylonitrile. This reaction, known as cyanoethylation, proceeds in a stepwise manner, yielding mono-, di-, and tri-cyanoethylated products.
Reaction Scheme:
NH₃ + CH₂=CHCN → H₂N(CH₂)₂CN (β-aminopropionitrile) H₂N(CH₂)₂CN + CH₂=CHCN → HN((CH₂)₂CN)₂ (3,3'-Iminodipropionitrile) HN((CH₂)₂CN)₂ + CH₂=CHCN → N((CH₂)₂CN)₃ (Tris(2-cyanoethyl)amine)
The selectivity towards 3,3'-Iminodipropionitrile is influenced by several factors, including the molar ratio of reactants, temperature, pressure, and the presence of catalysts.
Key Reaction Parameters and Their Effects
The yield and purity of the final product are highly dependent on the careful control of reaction conditions. The following table summarizes the impact of key parameters on the synthesis of IDPN.
| Parameter | Typical Range | Effect on Yield and Purity | References |
| Molar Ratio (Acrylonitrile:Ammonia) | 1:0.5 to 1:1.3 | A lower ammonia ratio favors the formation of di- and tri-cyanoethylated products, including IDPN. An excess of ammonia can lead to a higher proportion of β-aminopropionitrile. A molar ratio of acrylonitrile to ammonia of approximately 1:0.53 has been reported to yield 88.5% of the secondary amine (IDPN). | [2][3][4][5] |
| Temperature | 50 - 150°C | Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to the formation of undesirable by-products and polymerization of acrylonitrile. A temperature of 150°C has been used in a specific patented process. | [5] |
| Pressure | Atmospheric to 1.0 MPa | Higher pressures can be employed to maintain the reactants in the liquid phase and increase the reaction rate. A pressure of 1.0 MPa has been utilized in a synthesis method. | |
| Catalyst | None, Water, or Weakly acidic/basic catalysts | The reaction can proceed without a catalyst, but the presence of water can facilitate the reaction. Weakly acidic or basic catalysts can also be used to promote the cyanoethylation. | [6] |
| Reaction Time | 2 - 5 hours | The reaction time is optimized to ensure maximum conversion of the starting materials while minimizing the formation of by-products. Reaction times of 2 to 5 hours have been reported. |
Experimental Protocol: Synthesis of 3,3'-Iminodipropionitrile
The following is a generalized experimental protocol based on literature procedures. Caution: Acrylonitrile is a toxic and flammable compound. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Acrylonitrile (stabilized)
-
Aqueous ammonia (e.g., 28-30% solution)
-
Reaction vessel (pressure-rated if necessary)
-
Stirring mechanism
-
Heating and cooling system
-
Distillation apparatus
Procedure:
-
Charging the Reactor: In a suitable reaction vessel, charge the aqueous ammonia solution.
-
Addition of Acrylonitrile: While stirring, slowly add the acrylonitrile to the ammonia solution. The molar ratio should be carefully controlled to favor the formation of IDPN. An exothermic reaction may occur, and cooling might be necessary to maintain the desired temperature.
-
Reaction: Heat the mixture to the desired temperature (e.g., 50-100°C) and maintain it for a set period (e.g., 2-4 hours) with continuous stirring. If using a closed system, monitor the pressure.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The resulting mixture will contain IDPN, unreacted starting materials, by-products (β-aminopropionitrile, tris(2-cyanoethyl)amine), and water.
Purification of 3,3'-Iminodipropionitrile
The crude reaction mixture requires purification to isolate 3,3'-Iminodipropionitrile with the desired purity. The primary methods for purification are vacuum fractional distillation and, potentially, recrystallization for further polishing.
Vacuum Fractional Distillation
Vacuum fractional distillation is the most effective method for separating IDPN from the lower-boiling β-aminopropionitrile and the higher-boiling tris(2-cyanoethyl)amine (B1293739).
Table of Physical Properties for Distillation:
| Compound | Boiling Point (°C) at Atmospheric Pressure | Boiling Point (°C) at Reduced Pressure |
| β-aminopropionitrile | 185 | ~79-81 at 13 mmHg |
| 3,3'-Iminodipropionitrile | Decomposes | 173 at 10 mmHg [1], 205 at 25 mmHg |
| Tris(2-cyanoethyl)amine | >300 | ~210-215 at 5 mmHg |
Experimental Protocol: Vacuum Fractional Distillation
Equipment:
-
Claisen flask or round-bottom flask with a distillation head
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flasks
-
Vacuum pump and vacuum gauge
-
Heating mantle with a stirrer
Procedure:
-
Apparatus Setup: Assemble the vacuum fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the crude reaction mixture into the distillation flask. Add boiling chips or a magnetic stir bar.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating and Fraction Collection: Gently heat the distillation flask.
-
First Fraction: Collect the low-boiling fraction, which will primarily consist of water and β-aminopropionitrile.
-
Intermediate Fraction: As the temperature rises, an intermediate fraction may be collected.
-
Main Fraction: Collect the 3,3'-Iminodipropionitrile fraction at its characteristic boiling point under the applied vacuum.
-
Residue: The high-boiling residue will contain tris(2-cyanoethyl)amine and other non-volatile impurities.
-
-
Analysis: Analyze the collected fractions using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine their purity.[7][8]
Recrystallization
For achieving very high purity, recrystallization can be explored as a final purification step. The choice of solvent is critical for successful recrystallization. A suitable solvent should dissolve IDPN at an elevated temperature but have low solubility at lower temperatures.
Potential Recrystallization Solvents:
Given that 3,3'-Iminodipropionitrile is a polar molecule, polar solvents or solvent mixtures could be effective.[9] Potential solvent systems to investigate include:
-
Ethanol/Water
-
Isopropanol/Water
-
Acetone/Hexane
General Recrystallization Protocol:
-
Dissolution: Dissolve the IDPN in a minimal amount of the chosen hot solvent or solvent mixture.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Drying: Dry the crystals under vacuum.
By-products and Their Control
The primary by-products in the synthesis of IDPN are β-aminopropionitrile and tris(2-cyanoethyl)amine.[10] The formation of these by-products can be controlled by adjusting the molar ratio of the reactants. A higher ratio of acrylonitrile to ammonia favors the formation of di- and tri-cyanoethylated products, while an excess of ammonia favors the formation of the mono-cyanoethylated product. Careful control over the stoichiometry is therefore essential for maximizing the yield of the desired product.
Mandatory Visualizations
Chemical Synthesis Workflow
Caption: Workflow for the synthesis of 3,3'-Iminodipropionitrile.
Purification Workflow
Caption: Workflow for the purification of 3,3'-Iminodipropionitrile.
Conclusion
The synthesis and purification of 3,3'-Iminodipropionitrile can be achieved with high yield and purity through the carefully controlled cyanoethylation of ammonia with acrylonitrile, followed by vacuum fractional distillation. This guide provides the fundamental knowledge and detailed protocols necessary for researchers and professionals to successfully produce this important chemical intermediate. Further optimization of reaction conditions and purification techniques may be required depending on the specific purity requirements of the intended application.
References
- 1. 3,3'-Iminodipropionitrile | C6H9N3 | CID 8149 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US4102914A - Process for preparing acrylonitrile - Google Patents [patents.google.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. US4082785A - Manufacture of acrylonitrile from propylene, ammonia and oxygen - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. taylorandfrancis.com [taylorandfrancis.com]
